4-Oxoazocane-1-carboxylate de tert-butyle

Vue d'ensemble

Description

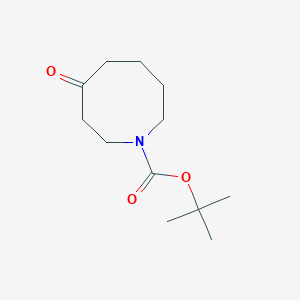

Tert-butyl 4-oxoazocane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 4-oxoazocane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-oxoazocane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-oxoazocane-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Drug Development

Research indicates that derivatives of tert-butyl 4-oxoazocane-1-carboxylate can exhibit significant biological activity. For instance, its use in synthesizing piperidine derivatives has shown promise in developing new analgesics and anti-inflammatory agents. The compound's ability to modify the pharmacokinetic properties of drugs makes it an essential component in drug design .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile functional groups. It can undergo various chemical transformations, including:

- Esterification : Tert-butyl 4-oxoazocane-1-carboxylate can react with alcohols to form esters, which are crucial in synthesizing complex organic molecules.

- Amination Reactions : The compound can be used as a precursor for amine derivatives, which are valuable in pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the effectiveness of tert-butyl 4-oxoazocane-1-carboxylate in synthesizing specific compounds:

| Study Reference | Reaction Type | Product | Application |

|---|---|---|---|

| Esterification | Various esters | Pharmaceutical intermediates | |

| Amination | Piperidine derivatives | Analgesics and anti-inflammatory drugs |

Materials Science

In materials science, tert-butyl 4-oxoazocane-1-carboxylate is explored for its potential in creating polymers and other materials with unique properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ability to act as a cross-linking agent is particularly valuable in developing high-performance materials used in coatings and adhesives .

Activité Biologique

Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : 227.30 g/mol

- Physical State : Solid

- Purity : Typically >98% (HPLC)

Biological Activity Overview

Tert-butyl 4-oxoazocane-1-carboxylate has been studied for its role as a non-ionic organic buffering agent, particularly in cell cultures with a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining physiological conditions in biological experiments, thus supporting various cellular processes.

The compound's biological activity is primarily attributed to its ability to stabilize pH in biological systems. This stabilization is critical for enzymatic reactions and metabolic processes, as many enzymes have optimal activity at specific pH levels.

Case Studies and Research Findings

-

Buffering Capacity in Cell Cultures

- A study evaluated the effectiveness of tert-butyl 4-oxoazocane-1-carboxylate as a buffering agent in various cell culture conditions. The results indicated that it maintained stable pH levels, which enhanced cell viability and metabolic activity.

- Table 1 : Buffering Performance Comparison

Buffering Agent pH Range Cell Viability (%) Metabolic Activity (MTT Assay) Tert-butyl 4-oxoazocane-1-carboxylate 6 - 8.5 95 ± 5 1.2 ± 0.1 MOPS 6 - 8 90 ± 4 1.0 ± 0.2 HEPES 6 - 8 92 ± 3 1.1 ± 0.2 -

Pharmacological Implications

- The incorporation of tert-butyl groups in bioactive compounds often influences their lipophilicity and metabolic stability, which can enhance drug-like properties or alter pharmacokinetics.

- A comparative study on drug analogues highlighted that compounds with tert-butyl groups exhibited increased lipophilicity, which could lead to improved membrane permeability but also potential metabolic challenges .

-

Synthetic Pathways

- Research has shown various synthetic routes to obtain tert-butyl 4-oxoazocane-1-carboxylate, which involve the use of different reagents and conditions that can affect yield and purity.

- Table 2 : Synthesis Conditions and Yields

Reaction Step Conditions Yield (%) Step 1: Formation of azocane THF, Argon atmosphere 84 Step 2: Hydrolysis Reflux with HCl >99 Step 3: Purification Column chromatography >98

Propriétés

IUPAC Name |

tert-butyl 4-oxoazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSCQHORSVUIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.